molecular formula C18H12N2O3S2 B2612172 (Z)-3-(2-methoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 307525-08-2

(Z)-3-(2-methoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2612172
CAS No.: 307525-08-2
M. Wt: 368.43
InChI Key: IVMPAPDZDMUIIY-PFONDFGASA-N
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Description

(Z)-3-(2-methoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an indolinone moiety, and a methoxyphenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-methoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method starts with the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. Finally, the indolinone moiety is introduced through a Knoevenagel condensation reaction with isatin.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-methoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemical research, (Z)-3-(2-methoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new reaction pathways and the development of novel compounds .

The compound exhibits promising biological activities:

  • Antimicrobial Activity : It has shown potential in inhibiting the growth of various pathogenic microorganisms. Studies indicate that it may disrupt cell membrane integrity or inhibit key enzymes in bacteria and fungi .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways. For instance, it has demonstrated significant anticancer activity against leukemia cell lines with inhibition values reaching up to 84% .

Medical Applications

In medicine, this compound is explored for its therapeutic potential in treating infectious diseases and cancer. Its ability to modulate biological pathways makes it a candidate for drug development .

Industrial Applications

Industrially, this compound can be utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility allows it to be valuable in producing various chemical products, enhancing its appeal in industrial settings .

Activity TypeAssay TypeInhibition Rate (%)Reference
AntimicrobialBacterial Inhibition70%
AntifungalFungal Inhibition65%
AnticancerLeukemia Cell Line84%
AnticancerCNS Cancer Cell Line72%

Table 2: Synthesis Conditions

StepReagentsConditions
Condensation2-Methoxybenzaldehyde + ThiosemicarbazideRoom temperature, overnight
CyclizationThiosemicarbazone + Chloroacetic AcidHeat, reflux
Knoevenagel CondensationIsatin + Thiazolidinone IntermediateStirring at room temperature

Mechanism of Action

The mechanism of action of (Z)-3-(2-methoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents and biological activities.

    Indolinone Derivatives: Compounds with the indolinone moiety that exhibit different pharmacological properties.

    Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group that have varying chemical and biological activities.

Uniqueness

(Z)-3-(2-methoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific research applications set it apart from other similar compounds.

Biological Activity

(Z)-3-(2-methoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities. The structural formula is as follows:

C15H12N2O3S\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

This structure includes a methoxyphenyl group and an oxoindoline moiety, which contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli62.5 µg/mL
Similar ThiazolidinonesS. aureus78.12 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied, particularly in their ability to induce apoptosis in cancer cells. Research has demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines such as HeLa and A549.

Case Study:
In a study assessing the cytotoxic effects of similar compounds on HeLa cells, the following results were obtained:

CompoundCell LineIC50 (µM)
This compoundHeLa226
Similar ThiazolidinonesA549242.52

These results indicate that the compound exhibits significant antiproliferative effects, making it a candidate for further development as an anticancer drug .

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

Research Findings:
In vivo studies demonstrated that derivatives of thiazolidinone significantly reduced inflammation markers in models of carrageenan-induced lung injury, suggesting their potential use in treating inflammatory conditions.

Inflammatory MarkerTreatment GroupReduction (%)
Prostaglandin E2Thiazolidinone Derivative50%
Neutrophil InfiltrationControl Group40%

These findings support the hypothesis that this compound may serve as an effective anti-inflammatory agent .

Properties

IUPAC Name

3-[4-hydroxy-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S2/c1-23-13-9-5-4-8-12(13)20-17(22)15(25-18(20)24)14-10-6-2-3-7-11(10)19-16(14)21/h2-9,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFSSAUUQVXRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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